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Welcome to the technical support center for NIP-142. This guide is designed for researchers,
scientists, and drug development professionals to provide a deep understanding of NIP-142's
pharmacological profile and to offer robust strategies for designing well-controlled experiments.
Our goal is to empower you to generate clear, reproducible data by proactively addressing the
challenges of off-target effects.

NIP-142 is a novel benzopyrane derivative under investigation as an antiarrhythmic agent for
atrial fibrillation.[1] Its therapeutic potential stems from its activity as a multiple ion channel
blocker, with a desirable selectivity for channels highly expressed in the atria.[1][2] This
inherent polypharmacology, while beneficial, requires rigorous experimental design to
differentiate desired on-target atrial effects from potential off-target activities, particularly in
ventricular tissue, which could pose proarrhythmic risks.[1][3] This guide provides the
necessary framework to navigate these complexities.

Frequently Asked Questions (FAQSs)

This section addresses high-level questions that are fundamental to designing and interpreting
experiments with NIP-142.
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Q1: What are the primary on-targets and known off-targets of NIP-1427?

Al: NIP-142's primary mechanism of action is the blockade of potassium channels that are key
to atrial repolarization. Its off-target profile includes other cardiac ion channels that are also
expressed in the ventricles. Understanding this selectivity profile is the first step in designing a
meaningful experiment.

e Primary "On-Targets" (Atrial-Selective):

o IKur (Kv1.5): The ultrarapid delayed rectifier potassium current, encoded by the KCNA5
gene. NIP-142 is a potent blocker of Kv1.5, which is abundantly expressed in the atria
compared to the ventricles, making it a key target for atrial-selective therapy.[1][4]

o IK-ACh (GIRK1/4): The acetylcholine-activated potassium current. This current is activated
by parasympathetic (vagal) stimulation and contributes to the shortening of the atrial
action potential, a factor in the maintenance of atrial fibrillation. NIP-142 effectively blocks
this channel, reversing this shortening.[1][2][3]

o Known "Off-Targets" (Potential for Non-Atrial Effects):

o hERG (Kv11l.1): Blockade of the hERG channel, which conducts the IKr current, is a
critical off-target effect for many drugs as it can dangerously prolong the ventricular action
potential and the QT interval, leading to life-threatening arrhythmias like Torsades de
Pointes. At higher concentrations, NIP-142 has been shown to inhibit the hERG channel,
but with a significantly lower potency than for its primary atrial targets.[3]

o Other Potassium Channels: NIP-142 also demonstrates activity against Kv4.2 and Kv4.3,
which contribute to the transient outward current (Ito).[5]

o Sodium (Na+) and Calcium (Ca2+) Channels: NIP-142 is described as a "multiple ion
channel blocker" and has some reported activity on sodium and calcium channels, though
its effects on the primary atrial potassium channels are considered preferential.[1]

The experimental goal is to work within a concentration window that maximizes the inhibition of
IKur and IK-ACh while minimizing the blockade of hERG and other ventricular channels.

Q2: How do | select an optimal experimental concentration to ensure atrial selectivity?
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A2: The optimal concentration is determined by the therapeutic window established from the
compound's potency (IC50/EC50) against on-target versus off-target channels. The greater the
difference, the wider the experimental window for achieving target selectivity.

Reported . ..
Target lon Primary Implication for
Current Potency .
Channel Location NIP-142
(ICs0/ECso0)
] Primary On-
GIRK1/4 IK-ACh 0.64 uM[3] Atria
Target
) Primary On-
Kvl.5 IKur 4.75 uM[4] Atria
Target
hERG IKr 44 uM[3] Atria & Ventricles  Key Off-Target

e Analysis: There is an approximately 69-fold selectivity for the primary atrial target IK-ACh
over the critical off-target hLERG.[3] An ideal starting point for in vitro experiments aiming for
atrial selectivity would be in the 1-5 uM range. This range should provide substantial
blockade of the key atrial channels while maintaining a safety margin against significant
hERG inhibition. Concentrations exceeding 10 uM are more likely to produce confounding
off-target ventricular effects.[2]

» Recommendation: Always perform a full dose-response curve in your specific experimental
system. The values above are guides from heterologous expression systems; potency can
vary based on cell type and experimental conditions.

Q3: What are the absolutely essential control experiments for any study involving NIP-1427?

A3: Robust controls are non-negotiable for validating that your observed effects are due to the
intended mechanism.
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Control Type

Purpose

Example

Vehicle Control

To control for the effects of the
solvent (e.g., DMSO) used to
dissolve NIP-142.

Treat a parallel experimental
group with the highest
concentration of DMSO used
in the NIP-142 treatment

groups.

Positive Control (On-Target)

To confirm that your
experimental system can
reproduce the expected atrial-

selective effect.

Use Tertiapin-Q, a specific
peptide blocker of IK-ACh, to
confirm your system's

sensitivity to this pathway.[2][6]

Positive Control (Off-Target)

To validate your system's
ability to detect potential

proarrhythmic risk.

Use a known potent hERG
blocker like E-4031 or
dofetilide to establish a
benchmark for ventricular
action potential prolongation in
your model.[2][3]

Comparative Tissue Control

To directly demonstrate atrial

selectivity.

Whenever possible, perform
experiments on both atrial and
ventricular tissues/myocytes
from the same animal/source
in parallel. This is the most
direct and powerful control for

selectivity.[2]

Q4: How can | experimentally differentiate desired atrial effects from proarrhythmic off-target

effects?

A4: This requires a multi-tiered approach, moving from cellular models to more integrated

tissue preparations. The key is direct comparison.

e Cellular Level (Patch Clamp): Use voltage-clamp electrophysiology on cells expressing

single ion channels (e.g., HEK-293 cells stable for Kv1.5 or hERG). This allows you to

determine the IC50 for each specific channel and directly quantify the selectivity ratio.
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 |solated Myocyte Level: Record action potentials (APs) from both atrial and ventricular
myocytes. An atrial-selective compound like NIP-142 should cause significant Action
Potential Duration (APD) prolongation in atrial myocytes at concentrations that have little to
no effect on ventricular myocyte APD.[2]

« |solated Tissue Level (Organ Bath): Use isolated atrial and ventricular muscle strips (e.qg.,
guinea pig papillary muscle or atrial trabeculae). Measure the Effective Refractory Period
(ERP) and APD in both tissues. NIP-142 should selectively prolong atrial ERP and APD.[2][6]
This preparation also allows you to assess for "reverse frequency dependence"—a
proarrhythmic sign where APD prolongation is exaggerated at slow heart rates. NIP-142 has
been shown to lack this undesirable property.[2]

Troubleshooting Guide: Experimental Scenarios

This section provides solutions to specific problems you may encounter during your
experiments.

Problem: I'm observing a significant prolongation of the action potential in my ventricular tissue
preparation at my chosen concentration of NIP-142. Is this an off-target effect?

Answer: Yes, this is a strong indication of off-target activity, most likely due to the blockade of
ventricular potassium channels, particularly hERG.

¢ Immediate Actions:

o Verify Your Concentration: Double-check your stock solution and final dilution calculations.
An error leading to a higher-than-intended concentration is a common cause.

o Lower the Concentration: Perform a new dose-response experiment starting at a much
lower concentration (e.g., 0.1 uM) and titrating upwards. Determine the precise
concentration at which ventricular effects begin to appear. This defines the upper limit of
your selective window.

o Run Your Controls: Expose your ventricular preparation to a potent hERG blocker like E-
4031. If the change in action potential morphology is similar to what you see with high-
concentration NIP-142, it provides strong evidence for an off-target hERG effect.[3]
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» Workflow for Diagnosing Ventricular Effects:

Problem: Unexpected
Ventricular APD Prolongation

'

Step 1: Verify NIP-142
Concentration & Dilutions

:

Step 2: Perform Dose-Response
(0.1 pM to 50 puM)
in both Atrial & Ventricular Tissue

:

Step 3: Compare to Positive Control
(e.g., E-4031) in Ventricular Tissue

'

Data Interpretation:
Identify concentration range with
Atrial APD Prolongation but
NO Ventricular APD Prolongation

'

Conclusion:
Ventricular effect is off-target,
likely via hERG. Define selective
concentration window for future experiments.

Click to download full resolution via product page

Caption: Workflow for troubleshooting off-target ventricular effects.

Problem: My results are inconsistent. How do | ensure my experimental model is appropriate

and stable?

Answer: Model variability is a critical factor. The expression levels of ion channels can vary
between species, cell passages, and even the region of the heart tissue was isolated from.

© 2026 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b1141791/docs?utm_src=pdf-body-img#minimizing-off-target-effects-of-nip-142-in-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

¢ Recommended Actions:

o Characterize Your Model: Before extensive drug testing, characterize the ion channel
expression profile of your system.

» For Cell Lines: Use gPCR or Western blot to confirm the expression of the target
channel subunits (e.g., KCNAS for Kv1.5, KCNJ3/KCNJ5 for GIRK1/4).

» For Primary Myocytes/Tissue: Perform baseline electrophysiological recordings to
confirm the presence of the key currents (e.g., IKur, IK-ACh, IKr, ICa-L). The presence
and magnitude of these currents are your ultimate validation.

o Use Low-Passage Cells: If using cell lines, ensure they are low passage number, as
channel expression can drift over time in culture.

o Standardize Tissue Dissection: If using primary tissue, standardize the anatomical location
from which you dissect (e.g., left atrial appendage vs. right ventricular free wall) to

minimize regional variability in channel expression.

Problem: How do | design a voltage-clamp experiment to specifically measure NIP-142's effect
on IKur (Kv1.5)?

Answer: Isolating a single current requires a carefully designed voltage protocol and
pharmacological tools to block contaminating currents.

e Principle: The protocol uses specific voltage steps and prepulses to exploit the unique
biophysical properties of Kv1.5 (it activates quickly and inactivates slowly) while placing
other channels (like Na+ and Ca2+ channels) in an inactivated state.

o Abbreviated Protocol Outline (for HEK-293 cells expressing Kv1.5):

o Preparation: Establish a stable whole-cell patch clamp configuration. Use an internal
solution and external bath solution designed for recording K+ currents. Include inhibitors
for other channels in your external solution (e.g., Tetrodotoxin to block Na+ channels,
Nifedipine to block L-type Ca2+ channels).

o Voltage Protocol:
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» Hold the cell at a negative potential (e.g., -80 mV).

= Apply a brief depolarizing prepulse (e.g., to -40 mV for 500 ms) to inactivate any
remaining sodium channels.

» Apply a series of depolarizing test pulses (e.g., from -50 mV to +60 mV in 10 mV
increments for 1 second).

Return to the holding potential of -80 mV.
o Data Acquisition:
» Record baseline currents using the protocol above.

= Perfuse the cell with a known concentration of NIP-142 and wait for the effect to
stabilize (typically 2-5 minutes).

» Record currents again in the presence of NIP-142.

o Analysis: Measure the peak or steady-state outward current at each voltage step before
and after drug application. The percentage of current blocked at each voltage can be
calculated to determine the IC50.

 Visual Representation of Atrial vs. Ventricular AP and NIP-142 Targets:
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Caption: Key ion currents in atrial vs. ventricular action potentials and NIP-142 targets.

References

e Tanaka, H., & Hashimoto, N. (2007). A multiple ion channel blocker, NIP-142, for the
treatment of atrial fibrillation. Cardiovascular drug reviews, 25(4), 342—-356. [Link]

e Steel, D., & Knaus, H. G. (2012). Molecular pathways: BCR-ABL. Clinical cancer research :
an official journal of the American Association for Cancer Research, 18(4), 935-941. [Link]

o ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. [Diagram]. ResearchGate.
[Link]

e Melo, J. V., & Chuah, C. (2007). Molecular Pathways: BCR-ABL. Clinical Cancer Research,
13(24), 7307-7311. [Link]

© 2026 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1141791/docs?utm_src=pdf-body-img#minimizing-off-target-effects-of-nip-142-in-experiments
https://pubmed.ncbi.nlm.nih.gov/18078426/
https://pubmed.ncbi.nlm.nih.gov/22338002/
https://www.researchgate.net/figure/Signaling-pathways-activated-by-BCR-ABL-a-BCR-ABL-activates-GRB-2-SOS-which-in-turn_fig1_262521191
https://aacrjournals.org/clincancerres/article/13/24/7307/104923/Molecular-Pathways-BCR-ABL
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

O'Hare, T., et al. (2012). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant
Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 18(12), 3203—
3213. [Link]

Matsuoka, H., et al. (2002). Inhibition by a novel anti-arrhythmic agent, NIP-142, of cloned
human cardiac K+ channel Kv1.5 current. British journal of pharmacology, 135(2), 497-504.
[Link]

Musto, P., et al. (2014). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on
Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia.
Cancers, 6(3), 1543-1557. [Link]

Steegmann, J. L., et al. (2012). Off-target effects of BCR-ABLL1 inhibitors and their potential
long-term implications in patients with chronic myeloid leukemia. Leukemia & lymphoma,
53(12), 2351-2361. [Link]

BioWorld. (2000). The novel antiarrhythmic agent NIP-142 may act by blocking open Kv1.5
potassium channels. BioWorld. [Link]

Matsuda, T., et al. (2006). Blockade by NIP-142, an antiarrhythmic agent, of carbachol-
induced atrial action potential shortening and GIRK1/4 channel. The Journal of
pharmacology and experimental therapeutics, 316(2), 651-657. [Link]

Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in
Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor perspectives in biology, 3(3),
a002373. [Link]

Bradshaw, J. M. (2010). The Src, Syk, and Tec family kinases: distinct types of molecular
switches. Cellular signalling, 22(8), 1175-1184. [Link]

Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction.
Encyclopedia.pub. [Link]

Wikipedia. (n.d.). Src family kinase. Wikipedia. [Link]

Lennartsson, J., et al. (2003). Src family kinases are involved in the differential signaling from
two splice forms of c-Kit. Oncogene, 22(23), 3582—-3590. [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://aacrjournals.org/clincancerres/article/18/12/3203/100412/Targeting-the-BCR-ABL-Signaling-Pathway-in
https://pubmed.ncbi.nlm.nih.gov/11815383/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4190479/
https://pubmed.ncbi.nlm.nih.gov/22533352/
https://www.bioworld.com/articles/278381-the-novel-antiarrhythmic-agent-nip-142-may-act-by-blocking-open-kv15-potassium-channels
https://pubmed.ncbi.nlm.nih.gov/16254199/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3039535/
https://pubmed.ncbi.nlm.nih.gov/20206686/
https://encyclopedia.pub/entry/20653
https://en.wikipedia.org/wiki/Src_family_kinase
https://pubmed.ncbi.nlm.nih.gov/12776192/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib,
nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540—
3549. [Link]

Matsuda, T., et al. (2005). Atria selective prolongation by NIP-142, an antiarrhythmic agent,
of refractory period and action potential duration in guinea pig myocardium. Journal of
pharmacological sciences, 98(1), 78-86. [Link]

Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by
Kinase Inhibitors. ACS chemical biology, 10(1), 223-232. [Link]

Tanaka, H., et al. (2010). Effect of NIP-142 on potassium channel alpha-subunits Kv1.5,
Kv4.2 and Kv4.3, and mouse atrial repolarization. Biological & pharmaceutical bulletin, 33(1),
138-141. [Link]

ResearchGate. (n.d.). Kinase profile of dasatinib. [Table]. ResearchGate. [Link]

Kim, H., et al. (2020). Imaging the Binding Between Dasatinib and Its Target Protein in Living
Cells Using an SLP Tag System on Intracellular Compartments. International journal of
molecular sciences, 21(18), 6828. [Link]

Lamba, D., & Ghosh, I. (2012). Conformation-selective analogs of dasatinib reveal insight
into kinase inhibitor binding and selectivity. Journal of the American Chemical Society,
134(40), 16508-16511. [Link]

Tam, C. S., & O'Brien, S. (2016). Off-target effects of tyrosine kinase inhibitors: Beauty or the
Beast? Leukemia & lymphoma, 57(11), 2501-2502. [Link]

Lamba, V., & Ghosh, I. (2016). Conformation-Selective Analogues of Dasatinib Reveal
Insight into Kinase Inhibitor Binding and Selectivity. ACS chemical biology, 11(6), 1547—
1554. [Link]

van der Horst, E., et al. (2012). A guide to picking the most selective kinase inhibitor tool
compounds for pharmacological validation of drug targets. FEBS letters, 586(17), 2684—
2690. [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://ashpublications.org/blood/article/110/10/3540/25078/Chemical-proteomic-profiles-of-the-BCR-ABL
https://pubmed.ncbi.nlm.nih.gov/15879679/
https://pubs.acs.org/doi/10.1021/cb5007395
https://pubmed.ncbi.nlm.nih.gov/20045952/
https://www.researchgate.net/figure/Kinase-profile-of-dasatinib_tbl1_51745231
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7555627/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3472986/
https://www.tandfonline.com/doi/full/10.1080/10428194.2016.1189748
https://pubs.acs.org/doi/10.1021/acschembio.5b01018
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3437351/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

ResearchGate. (n.d.). Off-target effects of BCR-ABLL1 inhibitors and their potential long-term
implications in patients with chronic myeloid leukemia. [Request PDF]. ResearchGate. [Link]

Taylor & Francis. (n.d.). Src family kinase — Knowledge and References. Taylor & Francis.
[Link]

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction
Biology. [Link]

Bristol Myers Squibb. (n.d.). SPRYCEL U.S. Prescribing Information. Bristol Myers Squibb.
[Link]

Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with
Ser/Thr kinases. Proceedings of the National Academy of Sciences of the United States of
America, 104(51), 20509-20514. [Link]

Manini, F., et al. (2023). Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor
Cell Cultures. International journal of molecular sciences, 24(3), 1993. [Link]

Salentin, A., & Joerger, A. C. (2011). Measuring and interpreting the selectivity of protein
kinase inhibitors. Progress in biophysics and molecular biology, 106(2), 309-317. [Link]

bioRxiv. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case
Study of Kinase Inhibitors. bioRxiv. [Link]

ResearchGate. (n.d.). Overview of the experimental design. [Diagram]. ResearchGate. [Link]

Gong, J., et al. (2022). Decoding kinase-adverse event associations for small molecule
kinase inhibitors. Nature communications, 13(1), 4356. [Link]

Takanari, H., et al. (2000). Effects of a novel class Il antiarrhythmic agent, NIP-142, on
canine atrial fibrillation and flutter. The Journal of pharmacology and experimental
therapeutics, 293(1), 237-244. [Link]

ResearchGate. (n.d.). Effect of NIP-142 and E-4031 on atrial and ventricular action
potential... [Diagram]. ResearchGate. [Link]

© 2026 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.researchgate.net/publication/225091764_Off-target_effects_of_BCR-ABL1_inhibitors_and_their_potential_long-term_implications_in_patients_with_chronic_myeloid_leukemia
https://www.tandfonline.com/doi/full/10.1080/17474086.2018.1444453
https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development
https://packageinserts.bms.com/pi/pi_sprycel.pdf
https://www.pnas.org/doi/10.1073/pnas.0705737104
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9916386/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3178768/
https://www.biorxiv.org/content/10.1101/859734v1
https://www.researchgate.net/figure/Overview-of-the-experimental-design-A-Kinase-inhibitors-used-in-the-study-In-the_fig1_369803148
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329323/
https://pubmed.ncbi.nlm.nih.gov/10734177/
https://www.researchgate.net/figure/Effect-of-NIP-142-and-E-4031-on-atrial-and-ventricular-action-potential-duration-APD-in_fig1_281276081
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

+ MDPI. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial
Fibrosis Modulation. MDPI. [Link]

« Valenti, V., et al. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early
Myocardial Fibrosis Modulation. International journal of molecular sciences, 25(1), 1. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. A multiple ion channel blocker, NIP-142, for the treatment of atrial fibrillation - PubMed
[pubmed.ncbi.nim.nih.gov]

o 2. Atria selective prolongation by NIP-142, an antiarrhythmic agent, of refractory period and
action potential duration in guinea pig myocardium - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 3. Blockade by NIP-142, an antiarrhythmic agent, of carbachol-induced atrial action potential
shortening and GIRK1/4 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 4. Inhibition by a novel anti-arrhythmic agent, NIP-142, of cloned human cardiac K+ channel
Kv1.5 current - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. Effect of NIP-142 on potassium channel alpha-subunits Kv1.5, Kv4.2 and Kv4.3, and
mouse atrial repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 6. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [minimizing off-target effects of NIP 142 in experiments].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141791/docs#minimizing-off-target-effects-of-nip-
142-in-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://www.mdpi.com/1422-0067/25/1/1
https://pubmed.ncbi.nlm.nih.gov/38203173/
https://www.benchchem.com/product/b1141791?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/18078434/
https://pubmed.ncbi.nlm.nih.gov/18078434/
https://pubmed.ncbi.nlm.nih.gov/15879679/
https://pubmed.ncbi.nlm.nih.gov/15879679/
https://pubmed.ncbi.nlm.nih.gov/16891768/
https://pubmed.ncbi.nlm.nih.gov/16891768/
https://pubmed.ncbi.nlm.nih.gov/11388703/
https://pubmed.ncbi.nlm.nih.gov/11388703/
https://pubmed.ncbi.nlm.nih.gov/20045952/
https://pubmed.ncbi.nlm.nih.gov/20045952/
https://www.researchgate.net/figure/Effect-of-NIP-142-and-E-4031-on-atrial-and-ventricular-action-potential-configuration_fig2_7860775
https://www.benchchem.com/product/b1141791/docs#minimizing-off-target-effects-of-nip-142-in-experiments
https://www.benchchem.com/product/b1141791/docs#minimizing-off-target-effects-of-nip-142-in-experiments
https://www.benchchem.com/product/b1141791/docs#minimizing-off-target-effects-of-nip-142-in-experiments
https://www.benchchem.com/product/b1141791/docs#minimizing-off-target-effects-of-nip-142-in-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141791?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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